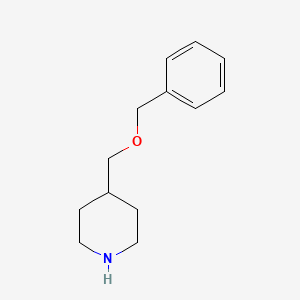

4-Benzyloxymethyl-piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(phenylmethoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-5,13-14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOELBQXHXWNGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204949 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyloxymethyl-piperidine: Structure, Properties, and Synthetic Insights for Drug Development Professionals

Introduction: The Strategic Value of the Benzylpiperidine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the piperidine ring stands as a privileged scaffold, a foundational component in a multitude of approved therapeutic agents. Its conformational flexibility and basic nitrogen atom offer a versatile template for molecular design, enabling precise interactions with biological targets. The strategic incorporation of a benzyl group, as seen in 4-Benzyloxymethyl-piperidine, introduces lipophilicity and the potential for crucial cation-π interactions, further enhancing its utility as a key building block in the synthesis of complex pharmaceutical compounds.[1] This guide provides an in-depth analysis of this compound, offering insights into its fundamental properties, a robust synthetic strategy, and its applications for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound, systematically named 1-benzyl-4-((benzyloxy)methyl)piperidine, possesses a unique molecular architecture that combines the saturated heterocyclic piperidine ring with two benzyl groups. This structure imparts a balance of polarity from the ether oxygen and the piperidine nitrogen, and lipophilicity from the aromatic rings.

| Identifier/Property | Value | Source |

| IUPAC Name | 1-benzyl-4-((benzyloxy)methyl)piperidine | PubChem |

| CAS Number | 138030-84-9 | PubChem[2] |

| Molecular Formula | C₂₀H₂₅NO | PubChem[2] |

| Molecular Weight | 295.4 g/mol | PubChem[2] |

| Computed XLogP3 | 3.8 | PubChem[2] |

| Computed Boiling Point | Data not available | |

| Computed Melting Point | Data not available | |

| Appearance | Expected to be an oil or low-melting solid | Inferred from related compounds |

Synthetic Pathway and Mechanistic Considerations

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available precursors. This pathway is designed for clarity, high yield, and scalability, making it suitable for a drug discovery setting.

Overall Synthetic Scheme

Caption: A robust two-step synthesis of this compound.

Step 1: Synthesis of the Key Intermediate, (1-Benzylpiperidin-4-yl)methanol

The initial step involves the reduction of the ester group of N-Benzyl ethyl isonipecotate to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficiency in reducing esters.

Experimental Protocol:

-

Reaction Setup: A solution of Lithium aluminum hydride in toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Ester: N-Benzyl ethyl isonipecotate (40 g, 0.16 mol) is added slowly in portions to the reaction mixture. The temperature should be monitored and controlled, as the reaction is exothermic.

-

Reaction Monitoring: The mixture is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched with chilled water. The toluene phase is separated and dried over anhydrous sodium sulfate.

-

Isolation: The toluene is removed under vacuum to yield (1-Benzyl-4-piperidyl)methanol as the product (typical yield: ~82%).[3]

Causality and Experimental Rationale:

-

Choice of Reducing Agent: LiAlH₄ is a powerful reducing agent necessary for the complete reduction of the ester to the alcohol. Weaker reducing agents like sodium borohydride would be ineffective.

-

Inert Atmosphere: LiAlH₄ reacts violently with water. An inert atmosphere is crucial to prevent the decomposition of the reagent and to ensure safety.

-

Controlled Addition: The exothermic nature of the reaction necessitates slow, portion-wise addition of the ester to prevent a runaway reaction.

Step 2: Benzylation of (1-Benzylpiperidin-4-yl)methanol via Williamson Ether Synthesis

The final step is the formation of the benzyl ether via a Williamson ether synthesis. This classic reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide.

Experimental Protocol:

-

Formation of the Alkoxide: To a solution of (1-Benzylpiperidin-4-yl)methanol in an anhydrous aprotic solvent like tetrahydrofuran (THF), sodium hydride (NaH) is added portion-wise at 0 °C. The evolution of hydrogen gas indicates the formation of the sodium alkoxide.

-

Nucleophilic Substitution: Benzyl bromide is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield this compound.[3]

Mechanism of Williamson Ether Synthesis:

Caption: The SN2 mechanism of the Williamson ether synthesis.

Causality and Experimental Rationale:

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction towards the formation of the alkoxide.

-

Choice of Solvent: Anhydrous aprotic solvents like THF are used to prevent the reaction of NaH with protic solvents and to dissolve the reactants effectively.

-

Purification: Flash column chromatography is essential to remove any unreacted starting materials and by-products, ensuring the high purity of the final compound required for pharmaceutical applications.

Structural Characterization

While specific experimental spectra for this compound are not widely published, the structure can be unequivocally confirmed using a combination of spectroscopic techniques. The expected data, based on the analysis of closely related structures, are presented below.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | - Multiplets in the aromatic region (δ 7.2-7.4 ppm) corresponding to the protons of the two benzyl groups.- A singlet for the benzylic protons of the ether linkage (δ ~4.5 ppm).- A singlet for the benzylic protons on the piperidine nitrogen (δ ~3.5 ppm).- Signals corresponding to the piperidine ring protons. |

| ¹³C NMR | - Resonances in the aromatic region (δ ~127-140 ppm).- Signals for the benzylic carbons.- Resonances for the carbons of the piperidine ring. |

| IR Spectroscopy | - C-O-C stretching vibrations for the ether linkage (around 1100 cm⁻¹).- C-H stretching of the aromatic rings (above 3000 cm⁻¹).- C-H stretching of the aliphatic piperidine ring (below 3000 cm⁻¹). |

| Mass Spectrometry (ESI-MS) | - A prominent [M+H]⁺ ion corresponding to the molecular weight of the compound (m/z 296.2). |

Applications in Drug Development

The this compound scaffold is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The piperidine core is a common feature in many CNS-active drugs, and the benzyloxy group can serve as a key binding element or be further functionalized.

-

Dopamine Receptor Ligands: Benzyloxy piperidine derivatives have been explored as antagonists for the dopamine D4 receptor, which is implicated in neurological and psychiatric disorders such as Parkinson's disease.[3]

-

Enzyme Inhibitors: The benzylpiperidine scaffold has been utilized in the development of potent and reversible inhibitors of monoacylglycerol lipase (MAGL), a promising target for the treatment of neuroinflammatory and neurological disorders.[4]

-

Intermediates for Complex Syntheses: As a versatile building block, this compound can be used in the synthesis of more complex molecules, including analgesics, anti-cancer agents, and cardiovascular drugs. The N-benzyl group can be removed via hydrogenolysis, allowing for further diversification at the nitrogen atom.

Safety and Handling

Based on the GHS classifications of structurally similar compounds like 4-Benzylpiperidine, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

GHS Hazard Statements for Related Compounds (e.g., 4-Benzylpiperidine):

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Conclusion

This compound is a strategically important molecule in medicinal chemistry and drug development. Its synthesis is achievable through reliable and scalable chemical transformations. The unique combination of the piperidine core and the benzyloxy moiety provides a versatile platform for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, serving as a valuable resource for scientists and researchers in the pharmaceutical industry.

References

-

Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. European Journal of Medicinal Chemistry, 263, 115916. Available at: [Link]

- Google Patents. (2023). Preparation method of N-benzyl-4-piperidone. CN116924967A.

-

PubChem. (n.d.). 1-Benzyl-4-((benzyloxy)methyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 62, 128615. Available at: [Link]

-

Srimurugan, S., et al. (2020). The N-benzyl piperidine (N-BP) structural motif in drug discovery. ChemMedChem, 15(22), 2119-2139. Available at: [Link]

Sources

- 1. 1-Benzyl-4-((benzyloxy)methyl)piperidine | C20H25NO | CID 10063111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 4. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

The Strategic Synthesis and Application of 4-Benzyloxymethyl-piperidine: A Technical Guide for Medicinal Chemists

Foreword: The Enduring Importance of the Piperidine Scaffold in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility, basic nitrogen atom for salt formation and hydrogen bonding, and its three-dimensional structure make it an ideal building block for creating molecules that can effectively interact with biological targets.[3] This guide delves into the specifics of a particularly valuable derivative, 4-Benzyloxymethyl-piperidine, offering a comprehensive overview of its synthesis, strategic importance, and application for researchers, scientists, and professionals in drug development.

The Genesis of a Key Intermediate: Discovery and Significance

The "discovery" of this compound is less a singular event and more an outcome of the systematic exploration of piperidine-based structures in the quest for novel therapeutics. Its significance lies in its role as a key intermediate in the synthesis of potent and selective dopamine D4 receptor (D4R) antagonists.[4][5] The D4 receptor is a target of considerable interest for the treatment of various central nervous system (CNS) disorders, including schizophrenia and Parkinson's disease-related dyskinesias.[4][5] The 4-benzyloxymethyl moiety provides a crucial structural element for achieving high affinity and selectivity for the D4 receptor.[6]

Strategic Pathways to Synthesis: A Tale of Protection and Transformation

The synthesis of this compound is a multi-step process that hinges on the strategic use of protecting groups to ensure regioselectivity and high yields. The most common and logical synthetic approach begins with the commercially available 4-piperidinemethanol.

The Critical Role of N-Protection

Direct benzylation of 4-piperidinemethanol can lead to a mixture of N-benzylated and O-benzylated products, as well as the di-benzylated compound. To circumvent this, the piperidine nitrogen is first protected. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability in a range of reaction conditions and its facile removal under acidic conditions.[7]

Experimental Protocol 1: Synthesis of N-Boc-4-piperidinemethanol

This protocol outlines the synthesis of the key protected intermediate, N-Boc-4-piperidinemethanol, starting from 4-piperidinemethanol.

-

Materials:

-

4-Piperidinemethanol

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Petroleum ether

-

Dichloromethane (for workup)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 4-piperidinemethanol in methanol in a round-bottom flask.

-

Add potassium carbonate to the solution and stir.

-

Slowly add a solution of di-tert-butyl dicarbonate in methanol to the stirring mixture.

-

Reflux the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude product.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and add petroleum ether to induce crystallization.

-

Cool the mixture to promote further crystallization.

-

Collect the white crystalline product by vacuum filtration, wash with cold petroleum ether, and dry under vacuum.[7]

-

-

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

-

The Williamson Ether Synthesis: Introducing the Benzyl Group

With the piperidine nitrogen protected, the hydroxyl group at the 4-position can be selectively benzylated via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack benzyl bromide.

Experimental Protocol 2: Synthesis of N-Boc-4-(benzyloxymethyl)piperidine

This protocol details the benzylation of N-Boc-4-piperidinemethanol.

-

Materials:

-

N-Boc-4-piperidinemethanol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate (for workup)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of N-Boc-4-piperidinemethanol in anhydrous DMF (or THF) under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium hydride in portions at 0 °C.

-

Allow the mixture to stir at room temperature for a period to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

-

Let the reaction warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.[8]

-

-

Characterization:

-

The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Unveiling the Core: Deprotection Strategies

The final step in the synthesis of this compound is the removal of the N-Boc protecting group. This is typically achieved under acidic conditions.

Experimental Protocol 3: Deprotection of N-Boc-4-(benzyloxymethyl)piperidine

This protocol describes the removal of the Boc group to yield the target compound.

-

Materials:

-

N-Boc-4-(benzyloxymethyl)piperidine

-

Trifluoroacetic acid (TFA) or a solution of HCl in a suitable solvent (e.g., dioxane or methanol)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve N-Boc-4-(benzyloxymethyl)piperidine in dichloromethane.

-

Add trifluoroacetic acid (or the HCl solution) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a saturated aqueous solution of NaHCO₃ until the pH is alkaline.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound.[9][10]

-

-

Characterization:

-

The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes typical yields for each synthetic step, although these can vary based on reaction scale and optimization.

| Step | Reactants | Product | Typical Yield (%) |

| N-Boc Protection | 4-Piperidinemethanol, (Boc)₂O | N-Boc-4-piperidinemethanol | >90 |

| Benzylation | N-Boc-4-piperidinemethanol, Benzyl bromide | N-Boc-4-(benzyloxymethyl)piperidine | 80-90 |

| N-Boc Deprotection | N-Boc-4-(benzyloxymethyl)piperidine, Acid | This compound | >90 |

The Broader Impact: A Versatile Building Block in Drug Design

The utility of this compound extends beyond its role as a precursor to D4 receptor antagonists. The free secondary amine allows for a wide range of further functionalization, making it a versatile building block for creating libraries of compounds for screening against various biological targets.[11] The benzyloxymethyl group can also be a key pharmacophoric feature or a stable ether linkage in more complex molecules. For instance, derivatives of 4-benzylpiperidine have been investigated as monoamine releasing agents and for their potential in treating psychosis.[12]

Conclusion: A Privileged Scaffold for Future Discoveries

This compound stands as a testament to the power of strategic synthesis in medicinal chemistry. Its preparation, while requiring careful consideration of protecting group chemistry, is straightforward and high-yielding. As a key intermediate for potent and selective D4 receptor antagonists and a versatile building block for further chemical exploration, this compound will undoubtedly continue to play a significant role in the ongoing quest for novel and effective therapeutics.

References

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link][4][5]

-

4-Benzylpiperidine. Wikipedia. [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]

-

Deprotection of N-benzyl piperidine compound. Sciencemadness.org. [Link]

- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]

- Synthesis method of N-boc-4-hydroxypiperidine.

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

-

Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic Chemistry Portal. [Link]

-

Synthesis of 4-benzylpiperidine hydrochlorides and... ResearchGate. [Link]

-

Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]

- Method for preparing 4-piperidyl piperidine.

-

Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. [Link]

-

Novel and Efficient Method to Synthesize N‐Benzyl‐4‐Formyl‐Piperidine. ResearchGate. [Link]

-

Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed. [Link]

- Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt.

-

Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin. RSC Publishing. [Link]

-

The Role of Piperidine Derivatives in Modern Drug Discovery. Autechaux. [Link]

-

Benzyl Ethers. Organic Chemistry Portal. [Link]

-

Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. ChemRxiv. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. fulir.irb.hr [fulir.irb.hr]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

4-Benzyloxymethyl-piperidine: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 4-Benzyloxymethyl-piperidine is a pivotal chemical intermediate, valued for its robust structure and versatile reactivity. It incorporates the piperidine ring, a "privileged structure" in medicinal chemistry, with a strategically protected hydroxymethyl group.[1] This guide provides an in-depth analysis of its synthesis, key chemical transformations, and applications, offering field-proven insights for its effective utilization in pharmaceutical research and development. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and review its role in the creation of advanced therapeutic agents.

Introduction: The Strategic Value of the Piperidine Core

The piperidine scaffold is one of the most ubiquitous heterocyclic motifs found in pharmaceuticals and natural products. Its prevalence stems from its unique three-dimensional, flexible nature, which allows for the precise spatial orientation of substituents to optimize interactions with biological targets like enzymes and receptors.[1] This structural advantage, combined with its favorable physicochemical properties, makes piperidine a cornerstone of modern drug design.[2][3] this compound leverages this core, presenting a versatile platform where the piperidine nitrogen and the protected hydroxyl group serve as independent handles for molecular elaboration.

Section 1: Physicochemical Properties and Characterization

This compound is a stable, synthetically accessible compound. Its key properties are summarized below. The benzyl ether provides a stable protecting group for the primary alcohol, allowing for selective modification at the piperidine nitrogen.

Chemical Structure

Caption: Chemical Structure of this compound.

Data Summary Table

| Property | Value | Source(s) |

| IUPAC Name | 4-(Benzyloxymethyl)piperidine | [4] |

| CAS Number | 37088-21-4 | [4] |

| Molecular Formula | C₁₃H₁₉NO | [5] |

| Molecular Weight | 205.30 g/mol | [5] |

| Appearance | Varies; often a liquid or low-melting solid | [6] |

| Primary Use | Pharmaceutical Intermediate, Building Block | [7][8] |

Section 2: Synthesis and Strategic Considerations

The synthesis of this compound is typically achieved from commercially available starting materials. The choice of synthetic route is often dictated by the desired protecting group on the piperidine nitrogen, which has significant implications for subsequent steps in a multi-step synthesis.

Retrosynthetic Analysis

A common retrosynthetic approach involves disconnecting the benzyl ether and the piperidine nitrogen protecting group. This strategy identifies readily available, cost-effective starting materials such as 4-piperidinemethanol or its N-protected derivatives.

Caption: Retrosynthetic pathway for this compound.

Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol describes the benzylation of N-Boc-4-piperidinemethanol. The N-Boc (tert-butyloxycarbonyl) group is chosen for its stability under the basic conditions of the ether formation and its facile removal under acidic conditions, providing an orthogonal deprotection strategy relative to the benzyl ether.

Methodology:

-

Preparation: To a solution of N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Causality: Anhydrous THF is used as it is an aprotic solvent that will not react with the strong base, NaH. The reaction is cooled to 0 °C to control the exothermic reaction and the effervescence from hydrogen gas evolution. NaH is a strong, non-nucleophilic base ideal for deprotonating the alcohol to form the corresponding alkoxide.

-

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium alkoxide is typically observed as the mixture becomes a clearer solution.

-

Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.1 eq) dropwise.

-

Causality: Benzyl bromide is a highly reactive electrophile for this Sₙ2 reaction. Adding it slowly at a reduced temperature helps to manage the exothermicity of the reaction.

-

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield N-Boc-4-benzyloxymethyl-piperidine.

Section 3: Key Transformations and Reaction Mechanisms

The utility of this compound lies in the selective manipulation of its two key functional groups: the benzyl ether and the piperidine nitrogen.

Deprotection of the Benzyl Ether

The cleavage of the benzyl ether to unmask the primary alcohol is a critical transformation. The choice of method is paramount and depends on the stability of other functional groups within the molecule.

Caption: Decision workflow for benzyl ether deprotection.

Comparison of Deprotection Methods:

| Method | Reagents & Conditions | Mechanism Rationale | Substrate Compatibility | Citation(s) |

| Catalytic Hydrogenolysis | H₂ gas, Pd/C, in MeOH or EtOH | Cleavage of the C-O bond via hydrogenolysis. The benzyl group is released as toluene.[9] | Highly effective and clean. Sensitive to other reducible groups like alkenes, alkynes, Cbz groups, and azides.[10] | [9][10] |

| Oxidative Cleavage | 4-acetamido-TEMPO oxoammonium salt (Bobbitt's salt) in wet MeCN | Oxidative cleavage at the benzylic position to form an aromatic aldehyde and the desired alcohol.[11] | Mild conditions. Useful when hydrogenolysis is not viable. The rate is affected by substituents on the aromatic ring.[11][12] | [11][12] |

| Lewis Acid Cleavage | BCl₃·SMe₂ in CH₂Cl₂ | Complexation of the Lewis acid with the ether oxygen, followed by cleavage. | Highly selective for benzyl ethers in the presence of silyl ethers, esters, and other protecting groups.[13] | [13] |

Protocol 2: Deprotection via Catalytic Hydrogenolysis

This protocol is the most common method for benzyl ether cleavage due to its efficiency and the clean nature of its byproducts.

Methodology:

-

Setup: Dissolve the N-protected-4-benzyloxymethyl-piperidine (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) in a flask appropriate for hydrogenation.

-

Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 10 wt. %, ~5 mol %) to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Trustworthiness: Pd/C is pyrophoric and must be handled with care, typically as a wet paste or under an inert atmosphere to prevent ignition upon contact with air and solvent.

-

-

Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂), repeating this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

-

Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ (typically a balloon or a Parr shaker apparatus) at room temperature.

-

Monitoring: Monitor the reaction by TLC. The completion is indicated by the disappearance of the starting material.

-

Filtration and Isolation: Once complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Causality: Celite is a filter aid that prevents the fine palladium particles from clogging the filter paper and ensures complete removal of the catalyst.

-

-

Final Steps: Wash the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol.

Section 4: Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of a wide range of biologically active molecules. Its structure allows for the generation of diverse chemical libraries for screening against various therapeutic targets.[1][7]

Case Study 1: Dopamine D4 Receptor Antagonists

In the development of novel treatments for neurological disorders, the dopamine D4 receptor (D4R) is a significant target. Research has shown that the 4-oxy-piperidine scaffold, derived from intermediates like this compound, is highly effective.[14] Synthetic schemes often involve the initial preparation of a 4-benzyloxy-piperidine intermediate, followed by N-alkylation or reductive amination to introduce various aryl and heteroaryl groups, leading to potent and selective D4R antagonists.[14] The removal of the stereocenter at the 4-position simplifies synthesis and structure-activity relationship (SAR) studies.[14]

Case Study 2: Acetylcholinesterase (AChE) Inhibitors

This intermediate is also crucial in the synthesis of potent AChE inhibitors, which are used in the treatment of dementia.[15] For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized where the core structure can be traced back to 4-substituted piperidines. One of the most potent inhibitors reported, compound 21, demonstrated an IC₅₀ of 0.56 nM, highlighting the effectiveness of this molecular framework.[15]

Section 5: Safety, Handling, and Storage

Proper handling of this compound and its precursors is essential in a laboratory setting. The following information is synthesized from representative Safety Data Sheets (SDS).[16][17][18]

| Safety Aspect | Recommendation |

| Hazards | May be harmful if swallowed, inhaled, or absorbed through the skin. Can cause skin and eye irritation.[19] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[16][18] |

| Handling | Avoid contact with skin and eyes. Do not breathe vapor or mist. Keep away from heat, sparks, and open flames.[17] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store refrigerated when possible.[16][18] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[16][17] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[16] |

Conclusion

This compound stands as a testament to the power of strategic molecular design. It combines the privileged piperidine scaffold with a versatile, protected functional handle, making it an indispensable intermediate in medicinal chemistry. Its robust synthesis and well-characterized reactivity, particularly the orthogonal deprotection capabilities of the benzyl ether and various N-protecting groups, provide chemists with a reliable platform for constructing complex and novel therapeutic agents. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to fully leverage the potential of this valuable chemical entity in their drug discovery programs.

References

- PubChem. (n.d.). 1-Benzyl-4-((benzyloxy)methyl)piperidine. National Center for Biotechnology Information.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Benzyl-4-piperidone.

- Vice, S., Bara, T., Bauer, A., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492.

- Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504.

- Sigma-Aldrich. (n.d.). 4-(Benzyloxy)piperidine.

- SynQuest Labs. (n.d.). Safety Data Sheet for 4-(Benzyloxy)piperidine.

- Sigma-Aldrich. (2025). Safety Data Sheet for Piperidine.

- Fisher Scientific. (2025). Safety Data Sheet for 4-Benzylpiperidine.

- LookChem. (n.d.). Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.

- Organic Chemistry Portal. (n.d.). Benzyl Ethers.

- Chem-Impex. (n.d.). 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride.

- ResearchGate. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt | Request PDF.

- TCI America. (n.d.). Material Safety Data Sheet.

- Benchchem. (n.d.). 4-(Benzyloxy)piperidine.

- ChemicalBook. (2025). 4-[(BENZYLOXY)METHYL]PIPERIDINE.

- Royal Society of Chemistry. (2022). Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin. RSC Publishing.

- Chemsrc. (2025). 1-Benzyl-4-((benzyloxy)methyl)piperidine.

- Organic Chemistry Portal. (1993). Selective Cleavage of Benzyl Ethers.

- ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube.

- ChemicalBook. (n.d.). 4-CARBOXYMETHOXY-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER(138163-07-2) 1H NMR spectrum.

- A2B Chem. (n.d.). benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.

- MySkinRecipes. (n.d.). Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.

- AbacipharmTech. (n.d.). Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.

- Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 63, 128663.

- Kosasa, T., et al. (1999). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 42(8), 1358–1363.

- National Center for Biotechnology Information. (n.d.). Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin, and an advanced intermediate, iminoglycal. PubMed Central.

- ChemicalBook. (n.d.). 4-Benzylpiperidine synthesis.

- Chem-Impex. (n.d.). 4-Benzylpiperidine.

- ResearchGate. (2021). Synthesis of 4-benzylpiperidine hydrochlorides and....

- BLD Pharm. (n.d.). 122860-33-7|Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.

- Cieślak, J., et al. (2007). Assessment of 4-nitrogenated Benzyloxymethyl Groups for 2'-hydroxyl Protection in Solid-Phase RNA Synthesis. Organic Letters, 9(4), 671–674.

- NIST. (n.d.). 4-Benzylpiperidine. NIST WebBook.

- ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Piperidine Derivatives in Modern Drug Discovery.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Piperidine Derivatives: Key Building Blocks for Advanced Pharmaceutical Intermediates.

- Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.

- Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition - Supporting Information.

- Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - Supporting Information.

Sources

- 1. 4-(Benzyloxy)piperidine | 76716-51-3 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-[(BENZYLOXY)METHYL]PIPERIDINE | 37088-21-4 [chemicalbook.com]

- 5. 1-Benzyl-4-((benzyloxy)methyl)piperidine | C20H25NO | CID 10063111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Benzyl Ethers [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

- 14. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. peptide.com [peptide.com]

- 18. fishersci.com [fishersci.com]

- 19. jwpharmlab.com [jwpharmlab.com]

The Versatile Scaffold: Unlocking the Research Potential of 4-Benzyloxymethyl-piperidine in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Moiety as a Privileged Structure in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its status as a "privileged scaffold."[1] This distinction arises from the piperidine's unique combination of properties: its three-dimensional, flexible conformation allows for the precise spatial orientation of substituents to optimize interactions with biological targets, while its basic nitrogen atom can be readily functionalized to modulate physicochemical properties such as solubility and lipophilicity.[1] Within this important class of heterocycles, 4-Benzyloxymethyl-piperidine has emerged as a particularly valuable building block, offering a unique combination of structural features that have been exploited in the development of a diverse range of therapeutic agents. This guide will provide an in-depth exploration of the synthesis, key applications, and mechanistic insights related to this versatile scaffold.

Core Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through a straightforward and robust Williamson ether synthesis, starting from the commercially available 4-(hydroxymethyl)piperidine. The key to a successful synthesis lies in the protection of the piperidine nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, prior to the benzylation of the primary alcohol. This strategy prevents undesired N-benzylation and ensures high yields of the target intermediate.

A representative synthetic workflow is depicted below:

Caption: General Synthetic Pathway to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methods for the synthesis of analogous benzyloxy-piperidine derivatives.[2]

Step 1: N-Boc Protection of 4-(hydroxymethyl)piperidine

-

To a stirred solution of 4-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 volumes).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-(hydroxymethyl)piperidine.

Step 2: Benzylation of N-Boc-4-(hydroxymethyl)piperidine

-

To a stirred suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 10 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous THF (5 volumes) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain N-Boc-4-(benzyloxymethyl)piperidine.

Step 3: Deprotection of N-Boc-4-(benzyloxymethyl)piperidine

-

To a stirred solution of N-Boc-4-(benzyloxymethyl)piperidine (1.0 eq) in DCM (10 volumes) at 0 °C, add trifluoroacetic acid (TFA, 10 eq) or a saturated solution of HCl in dioxane.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to pH > 10.

-

Extract the product with DCM or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Key Research Applications in Drug Discovery

The this compound scaffold has proven to be a versatile starting point for the development of ligands targeting a range of biological entities, most notably G-protein coupled receptors (GPCRs) and enzymes.

Dopamine D4 Receptor Antagonists for CNS Disorders

The dopamine D4 receptor is a key target in the development of treatments for various central nervous system (CNS) disorders, including schizophrenia and Parkinson's disease-related dyskinesias.[2] The this compound core has been successfully employed to generate potent and selective D4 receptor antagonists.[2]

The general structure of these antagonists involves the functionalization of the piperidine nitrogen with various aromatic and heteroaromatic moieties. The benzyloxy group at the 4-position plays a crucial role in orienting the molecule within the receptor binding pocket, while the N-substituent is critical for achieving high affinity and selectivity.

Caption: Derivatization of this compound to D4 Antagonists.

Structure-Activity Relationship (SAR) Insights:

A systematic exploration of the N-substituent on the this compound core has revealed key SAR trends for D4 receptor antagonism.[2]

| Compound ID | N-Substituent | D4R Kᵢ (nM)[2] |

| 1a | 3-Fluorobenzyl | 167 |

| 1b | 3,4-Difluorobenzyl | 338 |

| 1c | 3-Trifluoromethylbenzyl | 166 |

| 1d | 4-Chlorobenzyl | 134 |

| 1e | 3-Imidazo[1,5-a]pyridinylmethyl | Active |

| 1f | 1-Imidazo[1,5-a]pyridinylmethyl | Active |

| 1g | 3-Methyl-1-imidazo[1,5-a]pyridinylmethyl | 96 |

These data highlight that electron-withdrawing groups on the N-benzyl moiety are well-tolerated, and the incorporation of specific heteroaromatic systems, such as the 3-methyl-1-imidazo[1,5-a]pyridine, can significantly enhance potency.[2]

Mechanistic Insights:

Molecular modeling studies suggest that the piperidine nitrogen forms a key salt bridge with an aspartic acid residue (Asp115) in the D4 receptor binding pocket.[2] The N-benzyl group engages in a π-π stacking interaction with a phenylalanine residue (Phe410), further anchoring the ligand.[2] The benzyloxymethyl group at the 4-position is thought to occupy a hydrophobic pocket, contributing to the overall binding affinity.[2]

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Derivatives of 1-benzyl-4-substituted piperidines have been extensively investigated as potent AChE inhibitors.[3][4]

In one notable example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity.[3] The lead compound from this series, which incorporates a substituted benzoyl moiety, demonstrated exceptionally high potency.

| Compound ID | R Group on Benzamide | AChE IC₅₀ (nM)[3] |

| 2a | H | >1000 |

| 2b | 4-Benzylsulfonyl | 0.56 |

The dramatic increase in activity upon the introduction of a bulky, electron-withdrawing group at the para-position of the benzamide highlights the importance of this region for interaction with the enzyme's active site.[3] The 1-benzylpiperidine moiety serves as a crucial anchor, positioning the extended side chain for optimal engagement with the enzyme.

Future Directions and Conclusion

The this compound scaffold continues to be a valuable tool in the arsenal of medicinal chemists. Its straightforward synthesis and the versatility of its functional handles allow for the rapid generation of diverse chemical libraries for high-throughput screening. Future research is likely to expand the application of this core structure to a wider range of biological targets, including other GPCRs, ion channels, and enzymes implicated in various disease states. The inherent three-dimensionality of the piperidine ring, coupled with the conformational flexibility of the benzyloxymethyl group, provides a rich platform for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

-

Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. [Link]

-

Kawakami, Y., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

-

Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

Sources

- 1. 4-(Benzyloxy)piperidine | 76716-51-3 | Benchchem [benchchem.com]

- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Benzyloxymethyl-piperidine: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically successful drugs and its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2][3] This guide focuses on a specific, highly valuable derivative: 4-Benzyloxymethyl-piperidine. By strategically functionalizing the 4-position with a benzyloxymethyl group, this building block offers a unique combination of structural rigidity, lipophilicity, and synthetic versatility. This document provides a detailed exploration of its synthesis, elucidates its role as a key intermediate in the development of targeted therapeutics, and presents detailed protocols and mechanistic insights for its application in drug discovery programs.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The six-membered saturated nitrogen heterocycle, piperidine, is one of the most ubiquitous scaffolds in pharmaceutical science.[2][4] Its prevalence stems from a combination of advantageous properties that enhance "druggability".[1]

-

Physicochemical Properties: The piperidine nitrogen is typically basic (pKa ≈ 11), allowing for salt formation which can enhance aqueous solubility and aid in formulation. Its sp3-hybridized carbon framework provides a non-planar, three-dimensional geometry that can facilitate more specific and high-affinity interactions with biological targets compared to flat aromatic systems.[5]

-

Pharmacokinetic Profile: The presence of a piperidine motif often improves the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. It is generally more metabolically stable than many other heterocyclic systems and can modulate lipophilicity, which is crucial for membrane permeability and transport.[1]

-

Synthetic Tractability: The piperidine ring is synthetically accessible and its nitrogen atom provides a straightforward handle for introducing a wide array of substituents, enabling fine-tuning of a compound's biological activity and properties.

The this compound derivative leverages these core advantages while introducing a specific vector for molecular elaboration and interaction. The benzyl ether linkage provides a balance of stability and lipophilicity, and the methylene spacer offers conformational flexibility, making it a highly sought-after intermediate in targeted drug design.

Synthesis of this compound: A Validated Approach

The synthesis of this compound is most efficiently achieved from commercially available starting materials. The following pathway is a robust and scalable method adapted from established literature precedents.[6]

Retrosynthetic Analysis

The logical disconnection of this compound reveals a straightforward synthetic strategy. The primary amine can be masked with a protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions during the key ether formation step. The target benzyloxy ether bond points to an O-alkylation reaction between a 4-hydroxypiperidine precursor and a benzyl halide.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol

This protocol details the synthesis from tert-butyl 4-hydroxypiperidine-1-carboxylate.

Step 1: O-Benzylation of tert-butyl 4-hydroxypiperidine-1-carboxylate

This step forms the key C-O-C ether linkage via a Williamson ether synthesis.

-

Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group at the 4-position to form a sodium alkoxide. This highly nucleophilic alkoxide then attacks the electrophilic benzylic carbon of benzyl bromide (BnBr) in an SN2 reaction to form the desired benzyl ether. The Boc protecting group on the piperidine nitrogen prevents it from acting as a competing nucleophile.

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tert-butyl 4-(benzyloxymethyl)piperidine-1-carboxylate.

-

Step 2: N-Boc Deprotection

This step removes the Boc protecting group to liberate the secondary amine, yielding the final product.

-

Rationale: The Boc group is labile under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) protonate the carbonyl oxygen of the carbamate, leading to its collapse and release of the free amine, isobutylene, and carbon dioxide.

-

Procedure:

-

Dissolve the crude product from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid. Common choices include trifluoroacetic acid (4-5 eq.) or a 4M solution of HCl in dioxane.

-

Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

If using TFA, dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract with DCM (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

If using HCl in dioxane, the product will precipitate as the hydrochloride salt, which can be isolated by filtration or used directly. To obtain the free base, the salt can be neutralized as described above.

-

Purification and Characterization

The crude final product is typically purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane. The structure and purity of the final compound should be confirmed by:

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

The Role of this compound in Medicinal Chemistry

A Versatile Intermediate for Library Synthesis

The true power of this compound lies in its utility as a versatile building block. The secondary amine serves as a nucleophilic handle for a variety of subsequent chemical transformations, allowing for the rapid generation of diverse compound libraries for screening.

Caption: Key derivatization pathways for this compound.

Case Study: Dopamine D₄ Receptor Antagonists for Parkinson's Disease

Recent research has identified the 4-benzyloxypiperidine scaffold as a core component of potent and selective antagonists for the Dopamine D₄ receptor (D₄R).[6] The D₄R is implicated in L-DOPA induced dyskinesias in Parkinson's disease, making selective antagonists a promising therapeutic strategy.

In a study by Hopkins et al., the 4-benzyloxypiperidine core was systematically functionalized at the piperidine nitrogen to explore structure-activity relationships (SAR).[6] The benzyloxy group at the 4-position was shown to be a key structural feature, with the benzyl group likely engaging in π-π stacking interactions with aromatic residues like Phe410 in the receptor's binding pocket.[6]

| Compound ID (Reference[6]) | N-Substituent | D₄R Kᵢ (nM) | D₂R Kᵢ (nM) | Selectivity (D₂/D₄) |

| 9d | 4-Chlorobenzyl | 134 | >10,000 | >74 |

| 9j | 3-Methyl-imidazo[1,5-a]pyridin-1-ylmethyl | 96 | >10,000 | >104 |

| 9v | 1-Methyl-1H-indazol-3-ylmethyl | 170 | >10,000 | >58 |

Analysis of SAR:

-

Potency: The data demonstrates that diverse and complex substituents on the piperidine nitrogen are well-tolerated and can lead to high-potency D₄R antagonists (Kᵢ < 200 nM).

-

Selectivity: The 4-benzyloxypiperidine scaffold consistently provides excellent selectivity against other dopamine receptor subtypes, particularly the D₂ receptor, which is crucial for avoiding side effects associated with D₂ antagonism.

-

Metabolic Stability: The study also found that moving from a 3-oxy to a 4-oxy piperidine scaffold significantly improved liver microsome stability, a critical parameter for drug development.[6]

Application in N-Type Calcium Channel Blockers

The 4-substituted piperidine motif is a key pharmacophoric element in the design of N-type (Caᵥ2.2) calcium channel blockers, which are high-value targets for developing novel analgesics for chronic pain.[7] The piperidine ring, when incorporated into larger molecules via its nitrogen, can significantly influence potency and selectivity by interacting with the channel protein.[7] The 4-Benzyloxymethyl group can serve as a lipophilic moiety that helps position the molecule within the channel's binding site, while also providing a vector that can be further modified to optimize pharmacokinetic properties.

Future Perspectives and Conclusion

This compound is more than just a simple building block; it is a sophisticated scaffold that combines the proven benefits of the piperidine core with the unique properties imparted by the 4-benzyloxymethyl substituent. Its straightforward and scalable synthesis makes it readily accessible for research and development.

Key Attributes:

-

Established Privileged Scaffold: Inherits the favorable ADME and physicochemical properties of the piperidine ring.

-

Tunable Lipophilicity: The benzyloxy group provides a lipophilic character that can be crucial for target engagement and membrane permeability.

-

Synthetic Versatility: The secondary amine provides a robust handle for rapid library generation and lead optimization.

-

Proven Therapeutic Relevance: Demonstrated success in developing selective D₄R antagonists and its potential in other CNS and pain-related targets.

As drug discovery continues to move towards more complex and highly specific molecular targets, the demand for three-dimensional, versatile, and functionally optimized building blocks will only increase. This compound is perfectly positioned to meet this demand, offering a reliable and effective starting point for the development of the next generation of targeted therapeutics.

References

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.

- (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate.

- 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride. Chem-Impex.

- Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry.

- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central.

- 4-Benzylpiperidine. Wikipedia.

- Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin. RSC Publishing.

- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.

- 4-Benzylpiperidine synthesis. ChemicalBook.

- Synthesis of 4-benzylpiperidine hydrochlorides and... ResearchGate.

- Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci..

- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central.

- 4-(Benzyloxy)piperidine hydrochloride | 81151-68-0. Benchchem.

- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.

- Piperidine Derivatives: Key Building Blocks for Advanced Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD..

- The Versatile Role of 4-(Chloromethyl)piperidine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols. Benchchem.

- Expansion of Structure-Activity Studies of Piperidine Analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) Compounds by Altering Substitutions in the N-benzyl Moiety and Behavioral Pharmacology of Selected Molecules. PubMed.

- N‐Benzyl piperidine Fragment in Drug Discovery. ResearchGate.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-[(Benzyloxy)methyl]piperidine (CAS 37088-21-4): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-[(Benzyloxy)methyl]piperidine (CAS 37088-21-4), a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. The guide covers its chemical and physical properties, provides a detailed, validated synthetic protocol, and explores its emerging applications as a key intermediate in the synthesis of targeted therapeutics, particularly in the areas of oncology and neuropharmacology. The information presented is intended to equip researchers with the necessary knowledge to effectively synthesize, characterize, and utilize this compound in their drug discovery endeavors.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile framework for creating three-dimensional diversity in drug-like molecules. 4-[(Benzyloxy)methyl]piperidine, with its reactive hydroxyl group masked by a readily cleavable benzyl ether, represents a strategically important intermediate for the synthesis of more complex piperidine-containing compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of 4-[(Benzyloxy)methyl]piperidine is essential for its effective use in research and development.

General Properties

| Property | Value | Source |

| CAS Number | 37088-21-4 | N/A |

| Molecular Formula | C₁₃H₁₉NO | N/A |

| Molecular Weight | 205.30 g/mol | N/A |

| Appearance | Colorless to pale yellow oil | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and ethyl acetate. | N/A |

Spectroscopic Data

Definitive characterization of 4-[(Benzyloxy)methyl]piperidine relies on a combination of spectroscopic techniques. While a publicly available, experimentally verified full dataset is not readily accessible, the following provides predicted data and analysis based on the known structure and data from closely related analogs.

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the benzylic protons, and the aromatic protons of the benzyl group. The methylene protons adjacent to the ether oxygen and the piperidine ring would likely appear as a doublet of doublets or a multiplet. The benzylic protons of the protecting group would appear as a singlet, and the aromatic protons as a multiplet in the aromatic region.

-

¹³C NMR (Predicted): The carbon NMR spectrum would display distinct peaks for the piperidine ring carbons, the benzylic carbon, the methylene carbon of the ether linkage, and the aromatic carbons.

The IR spectrum is anticipated to exhibit key absorptions corresponding to:

-

C-H stretching of the alkyl and aromatic groups.

-

C-O-C stretching of the ether linkage.

-

N-H stretching of the secondary amine in the piperidine ring.

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak [M]⁺ or [M+H]⁺, respectively. The fragmentation pattern would likely involve cleavage of the benzyl group and fragmentation of the piperidine ring.

Synthesis of 4-[(Benzyloxy)methyl]piperidine

The synthesis of 4-[(Benzyloxy)methyl]piperidine can be efficiently achieved from commercially available starting materials. The following protocol is a robust and scalable method adapted from procedures for similar compounds.

Synthetic Pathway

Caption: Synthetic scheme for 4-[(Benzyloxy)methyl]piperidine.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

-

To a solution of 4-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as a colorless oil.

Step 2: Synthesis of tert-butyl 4-((benzyloxy)methyl)piperidine-1-carboxylate

-

To a suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (BnBr, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl 4-((benzyloxy)methyl)piperidine-1-carboxylate as a colorless oil.

Step 3: Synthesis of 4-[(Benzyloxy)methyl]piperidine (CAS 37088-21-4)

-

To a solution of tert-butyl 4-((benzyloxy)methyl)piperidine-1-carboxylate (1.0 eq) in DCM at 0 °C, add trifluoroacetic acid (TFA, 10 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-[(Benzyloxy)methyl]piperidine as the final product.

Applications in Drug Discovery

The strategic placement of the benzyloxymethyl group at the 4-position of the piperidine ring makes this compound a valuable intermediate for synthesizing libraries of compounds for screening against various biological targets.

Dopamine D4 Receptor Antagonists

Derivatives of 4-[(benzyloxy)methyl]piperidine have been investigated as selective antagonists of the dopamine D4 receptor.[1] The D4 receptor is a G protein-coupled receptor primarily expressed in the limbic system of the brain and is a target for the treatment of neuropsychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD). The benzyloxy group can be deprotected to reveal a primary alcohol, which can then be further functionalized to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity for the D4 receptor.

Caption: General workflow for developing D4 antagonists.

Lysine-Specific Demethylase 1 (LSD1) Inhibitors

Recent studies have explored derivatives of benzyloxypiperidine as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation and is a promising target in oncology.[2] The piperidine scaffold serves as a core element for designing potent and selective LSD1 inhibitors. The benzyloxymethyl group can be modified to optimize interactions with the active site of the enzyme, leading to the development of novel anti-cancer agents.

Caption: Role in the development of LSD1 inhibitors.

Safety and Handling

4-[(Benzyloxy)methyl]piperidine should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

4-[(Benzyloxy)methyl]piperidine is a valuable and versatile building block for medicinal chemists. Its straightforward synthesis and the potential for diverse functionalization make it an attractive starting material for the discovery of novel therapeutics. The demonstrated utility of its derivatives as dopamine D4 receptor antagonists and LSD1 inhibitors highlights the significant potential of this compound in addressing unmet medical needs in neuropharmacology and oncology. This guide provides a solid foundation for researchers to incorporate 4-[(Benzyloxy)methyl]piperidine into their drug discovery programs.

References

Sources

An In-Depth Technical Guide to the Pharmacology of 4-Benzyloxymethyl-piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a vast array of biologically active compounds. Within this broad class, 4-benzyloxymethyl-piperidine derivatives have emerged as a versatile and promising chemotype. These compounds exhibit a diverse pharmacological profile, with activities spanning central nervous system (CNS) targets, such as dopamine and opioid receptors, to enzymes like acetylcholinesterase. This guide provides a comprehensive overview of the synthesis, pharmacological evaluation, and structure-activity relationships of this compound derivatives. Detailed experimental protocols for their synthesis, in vitro characterization, and in vivo assessment are presented to empower researchers in the exploration and development of novel therapeutics based on this privileged scaffold.

Introduction: The Significance of the this compound Core